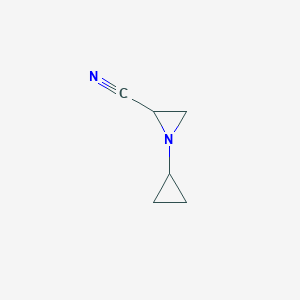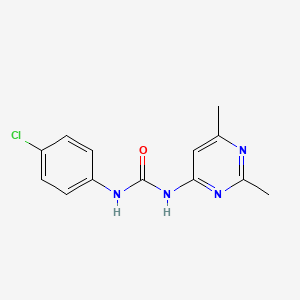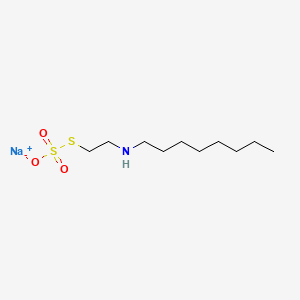![molecular formula C20H21IN2 B14446356 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide CAS No. 76529-17-4](/img/structure/B14446356.png)
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide is a complex organic compound that belongs to the class of quinolinium salts. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group and a vinyl group linked to a methyl(phenyl)amino moiety. The iodide ion serves as the counterion, balancing the positive charge on the quinolinium nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Ethylation: The quinoline core is then ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.
Vinylation: The ethylated quinoline undergoes a vinylation reaction with a suitable vinyl halide.
Amination: The vinylated product is then reacted with methyl(phenyl)amine to introduce the amino group.
Quaternization: Finally, the compound is quaternized with methyl iodide to form the quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学的研究の応用
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to changes in their structure and function.
Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways or inhibit microbial growth by disrupting cell membrane integrity.
類似化合物との比較
Similar Compounds
- 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinoline
- 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium chloride
- 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium bromide
Uniqueness
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.
特性
CAS番号 |
76529-17-4 |
|---|---|
分子式 |
C20H21IN2 |
分子量 |
416.3 g/mol |
IUPAC名 |
N-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N-methylaniline;iodide |
InChI |
InChI=1S/C20H21N2.HI/c1-3-22-19(14-13-17-9-7-8-12-20(17)22)15-16-21(2)18-10-5-4-6-11-18;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
GDAILARSSUTRBW-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CN(C)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)



![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)


![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)

![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)



